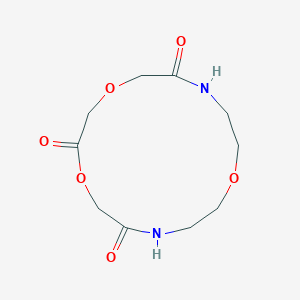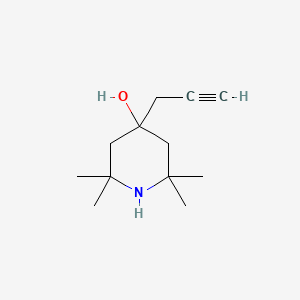
Oxepine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepine-2-carbaldehyde is an organic compound belonging to the oxepine family, which consists of a seven-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxepine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions, followed by an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran . This method yields the target compound in moderate to good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and McMurry reactions can be scaled up for larger-scale production, ensuring efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: Oxepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxepine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of septanose carbohydrates and other complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of oxepine-2-carbaldehyde and its derivatives involves interactions with various molecular targets. For instance, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Oxetanes: Four-membered ring compounds containing one oxygen atom.
Dibenzo[b,f]oxepines: Compounds with a seven-membered oxepine ring fused to benzene rings.
Oxepins: General class of compounds with a seven-membered ring containing one oxygen atom.
Uniqueness: Oxepine-2-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a wide range of chemical reactions and derivatizations. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
77022-99-2 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
oxepine-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-6-7-4-2-1-3-5-9-7/h1-6H |
InChI Key |
KRGZIZSLKUDSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(OC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


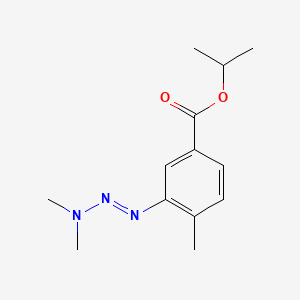
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
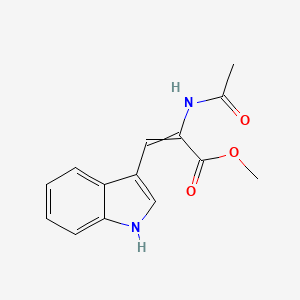
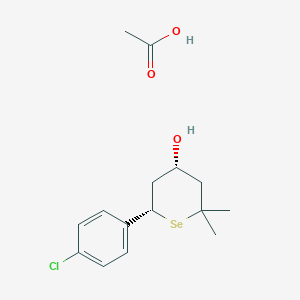
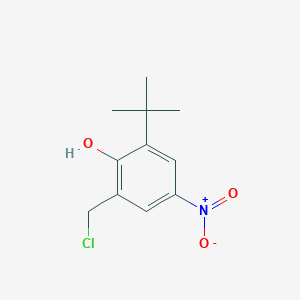
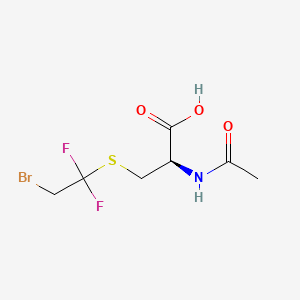
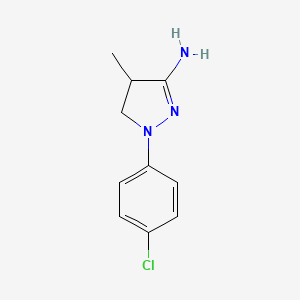
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)

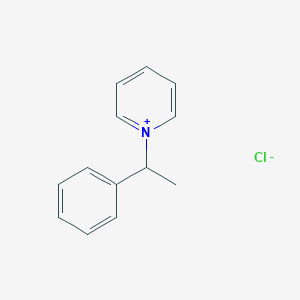
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
